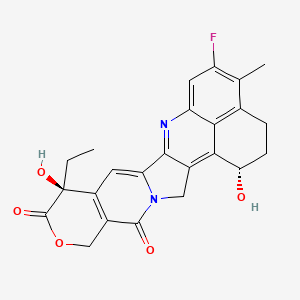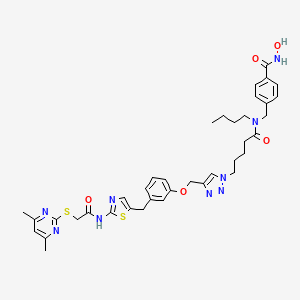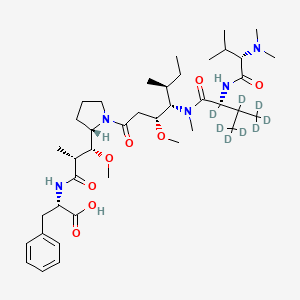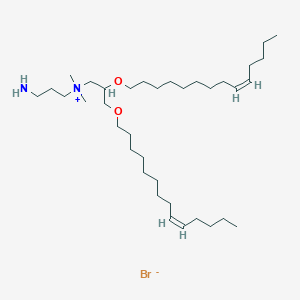
Waag-3R
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Waag-3R is a bioactive peptide that belongs to the ADAMTS (A Disintegrin and Metalloprotease with Thrombospondin Motifs) family. This peptide is specifically used in assays to measure the activity of aggrecanases, which are enzymes that cleave aggrecan, a major structural component of cartilage. Notably, Aggrecanase-1 (ADAMTS-4) is a principal aggrecanase in human osteoarthritic cartilage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Waag-3R is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence is {Abz}-Thr-Glu-Gly-Glu-Ala-Arg-Gly-Ser-Val-Ile-{Dpa}-Lys-Lys-NH2. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as HBTU or DIC and bases like DIPEA. The peptide is then cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The synthesized peptide is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and HPLC .
Analyse Chemischer Reaktionen
Types of Reactions
Waag-3R primarily undergoes enzymatic cleavage reactions. It is used as a substrate in fluorescence resonance energy transfer (FRET) assays to measure the activity of aggrecanases. The peptide’s fluorescence properties change upon cleavage by the enzyme, allowing for the quantification of enzyme activity .
Common Reagents and Conditions
The FRET assay for this compound involves the use of recombinant aggrecanase enzymes (ADAMTS-4 and ADAMTS-5), a buffer containing HEPES, NaCl, CaCl2, CHAPS, and glycerol, and the peptide substrate. The reaction is typically carried out at 37°C, and the fluorescence is measured at an excitation wavelength of 340 nm and an emission wavelength of 420 nm .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is a shorter peptide fragment, which can be detected by its altered fluorescence properties .
Wissenschaftliche Forschungsanwendungen
Waag-3R is widely used in scientific research to study the activity of aggrecanases, particularly in the context of osteoarthritis. It serves as a substrate in FRET assays to measure the activity of ADAMTS-4 and ADAMTS-5, which are key enzymes involved in the degradation of cartilage in osteoarthritis. This peptide is also used in drug discovery and development to screen for potential inhibitors of aggrecanases, which could be therapeutic targets for osteoarthritis .
Wirkmechanismus
Waag-3R exerts its effects by serving as a substrate for aggrecanases. The peptide contains specific cleavage sites recognized by ADAMTS-4 and ADAMTS-5. Upon cleavage by these enzymes, the peptide’s fluorescence properties change, allowing for the quantification of enzyme activity. This mechanism is crucial for studying the role of aggrecanases in cartilage degradation and for screening potential inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aggrecanase-2 (ADAMTS-5) Substrates: Similar to Waag-3R, these peptides are used in FRET assays to measure the activity of ADAMTS-5.
Other FRET Peptides: Various FRET peptides are used to study different proteases and their inhibitors.
Uniqueness
This compound is unique in its specificity for ADAMTS-4 and ADAMTS-5, making it a valuable tool for studying these enzymes in the context of osteoarthritis. Its well-characterized fluorescence properties and high sensitivity in FRET assays distinguish it from other substrates .
Eigenschaften
Molekularformel |
C69H109N23O24 |
|---|---|
Molekulargewicht |
1644.7 g/mol |
IUPAC-Name |
(4S)-4-[[2-[[(2S)-2-[[(2S,3R)-2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C69H109N23O24/c1-7-35(4)55(67(111)87-47(30-77-41-21-20-38(91(113)114)29-49(41)92(115)116)64(108)85-44(18-11-13-27-71)63(107)83-42(57(73)101)17-10-12-26-70)89-66(110)54(34(2)3)88-65(109)48(33-93)82-51(96)32-78-60(104)43(19-14-28-76-69(74)75)84-58(102)36(5)80-62(106)46(23-25-53(99)100)81-50(95)31-79-61(105)45(22-24-52(97)98)86-68(112)56(37(6)94)90-59(103)39-15-8-9-16-40(39)72/h8-9,15-16,20-21,29,34-37,42-48,54-56,77,93-94H,7,10-14,17-19,22-28,30-33,70-72H2,1-6H3,(H2,73,101)(H,78,104)(H,79,105)(H,80,106)(H,81,95)(H,82,96)(H,83,107)(H,84,102)(H,85,108)(H,86,112)(H,87,111)(H,88,109)(H,89,110)(H,90,103)(H,97,98)(H,99,100)(H4,74,75,76)/t35-,36-,37+,42-,43-,44-,45-,46-,47-,48-,54-,55-,56-/m0/s1 |
InChI-Schlüssel |
IVQACLFRHJPSHA-WLSNAMILSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)C2=CC=CC=C2N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid](/img/structure/B12388556.png)
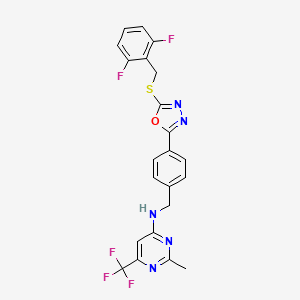
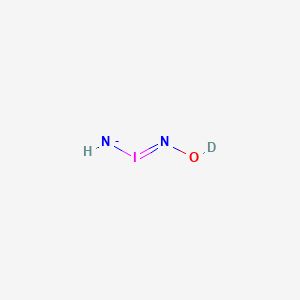
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)

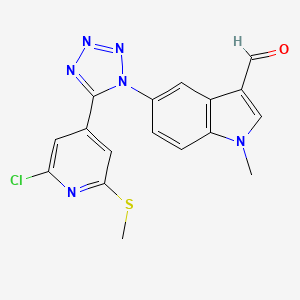
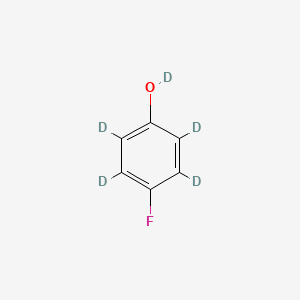
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)
